molecular formula C13H14BrN3 B046422 6-Bromo-2-piperazin-1-yl-quinoline CAS No. 124782-95-2

6-Bromo-2-piperazin-1-yl-quinoline

Cat. No.: B046422
CAS No.: 124782-95-2
M. Wt: 292.17 g/mol
InChI Key: MKIHFWMBAKJYJL-UHFFFAOYSA-N
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Description

6-Bromo-2-piperazin-1-yl-quinoline is a heterocyclic organic compound that features a quinoline core substituted with a bromine atom at the 6th position and a piperazine ring at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Mechanism of Action

Mode of Action

This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression .

Biochemical Pathways

These systems involve neurotransmitters such as noradrenaline, dopamine, and serotonin, which play crucial roles in mood regulation .

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of 6-Bromo-2-piperazin-1-yl-quinoline change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHFWMBAKJYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154485
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124782-95-2
Record name 6-Bromoquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-2-chloroquinoline of Step A (1.25 g, 5.15 mmol) in N,N-dimethylformamide (35 mL) is added piperazine (4.43 g, 51.4 mmol) and the mixture is heated at 110° C. under nitrogen for 3 hours. After cooling, it is diluted with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The extracts are dried over anhydrous magnesium sulfate and evaporated to dryness.
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